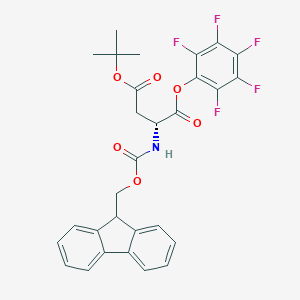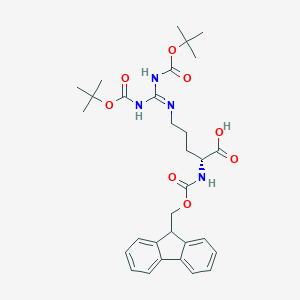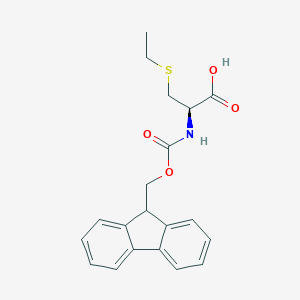
Fmoc-Cys(Et)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(Et)-OH is a chemical compound with the molecular formula C20H21NO4S . It is used in peptide synthesis, where the Fmoc group acts as a protective group for the amino acid cysteine .
Synthesis Analysis
Fmoc-Cys(Et)-OH is synthesized using solid-phase peptide synthesis (SPPS), a method that has been widely used due to its efficiency and the ability to produce large quantities of peptides . The Fmoc group is stable under the harsh oxidative conditions often used to generate peptide thioesters from peptide hydrazides or o-aminoanilides .Molecular Structure Analysis
The molecular weight of Fmoc-Cys(Et)-OH is 371.45 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is an aromatic compound that promotes hydrophobic and π-π stacking interactions .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group is removed by piperidine or 4-methylpiperidine. This process involves the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination to yield a highly reactive dibenzofulvene intermediate .Physical And Chemical Properties Analysis
Fmoc-Cys(Et)-OH is a substance used in laboratory chemicals. Its physical and chemical properties are largely determined by the Fmoc group, which is known for its hydrophobicity and aromaticity .Aplicaciones Científicas De Investigación
“Fmoc-Cys(Et)-OH” is a derivative of the amino acid cysteine, used in peptide synthesis. The “Fmoc” part is a protecting group used in solid-phase peptide synthesis (SPPS), and “Cys(Et)-OH” refers to the cysteine residue with an ethyl ester group .
-
Peptide and Protein Science
- Fmoc-Cys(Et)-OH is used in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins .
- The Fmoc protecting group is removed under basic conditions, allowing the cysteine residue to participate in peptide bond formation .
- The outcomes of these processes are peptides and proteins that can be used in various biological studies .
-
Peptide/Protein Labelling
-
Synthesis of Bio-Inspired Peptide Crypto-Thioesters
- Fmoc-Cys(Et)-OH can be used in the synthesis of bio-inspired peptide crypto-thioesters .
- A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .
- The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .
- This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
-
Development of New Methodologies for Site-Selective Protein Modification
- Fmoc-Cys(Et)-OH can be used in the development of new methodologies for site-selective protein modification .
- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
- These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
-
Antimicrobial Peptides
- Fmoc-Cys(Et)-OH can be used in the synthesis of antimicrobial peptides .
- These peptides have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant and so on .
- The synthesized peptides can be used for various studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
-
Materials Science
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUHWHQQLGDQE-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426777 |
Source


|
| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(Et)-OH | |
CAS RN |
200354-34-3 |
Source


|
| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




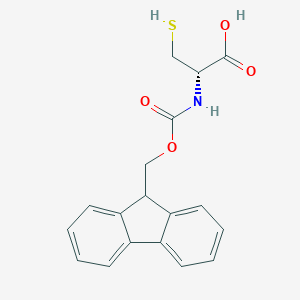

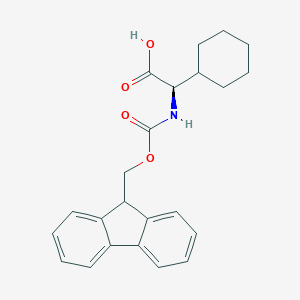


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)



